molecular formula C8H4FNO3 B13181766 4-Fluorobenzo[d]isoxazole-3-carboxylic acid

4-Fluorobenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B13181766
M. Wt: 181.12 g/mol
InChI Key: XXAHFYAJCOORLM-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with varied functional groups.

Scientific Research Applications

4-Fluorobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 4-Chlorobenzo[d]isoxazole-3-carboxylic acid
  • 4-Bromobenzo[d]isoxazole-3-carboxylic acid
  • 4-Methylbenzo[d]isoxazole-3-carboxylic acid

Comparison: 4-Fluorobenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity in biological systems. Compared to its chloro, bromo, and methyl analogs, the fluorine-containing compound often exhibits enhanced stability and bioactivity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

4-fluoro-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12)

InChI Key

XXAHFYAJCOORLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NO2)C(=O)O

Origin of Product

United States

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